molecular formula C25H34N2O5S B2698985 4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide CAS No. 922022-59-1

4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide

Cat. No.: B2698985
CAS No.: 922022-59-1
M. Wt: 474.62
InChI Key: DJGDMERRNLMUFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzenesulfonamide derivative featuring a benzo[b][1,4]oxazepine core substituted with an isopentyl group, ethoxy moiety, and methyl groups. The benzooxazepine ring system, a seven-membered heterocycle containing oxygen and nitrogen, distinguishes it from simpler sulfonamide derivatives. Structural elucidation of such compounds typically employs X-ray crystallography, with refinement tools like SHELX playing a critical role in determining bond lengths, angles, and conformational details .

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-ethoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O5S/c1-7-31-22-11-9-20(14-18(22)4)33(29,30)26-19-8-10-21-23(15-19)32-16-25(5,6)24(28)27(21)13-12-17(2)3/h8-11,14-15,17,26H,7,12-13,16H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGDMERRNLMUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological properties, including anticancer and anti-inflammatory activities, supported by relevant data and case studies.

  • Molecular Formula : C24H32N2O5S
  • Molecular Weight : 460.59 g/mol
  • CAS Number : 922022-41-1

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound may induce apoptosis in cancer cells through oxidative stress mechanisms. Studies have shown that related compounds lead to morphological changes indicative of apoptosis, such as chromatin condensation and cell shrinkage .
  • In Vitro Studies :
    • In vitro evaluations have demonstrated that sulfonamide derivatives can inhibit the proliferation of glioblastoma multiforme and breast adenocarcinoma cells at low concentrations (nanomolar range). These findings suggest that the compound could serve as a potent anticancer agent .

Anti-inflammatory Activity

The presence of a sulfonamide group within the structure is associated with anti-inflammatory properties.

  • Potential Mechanisms :
    • The compound's structure suggests it may inhibit pro-inflammatory cytokines or modulate pathways involved in inflammation. This could make it a candidate for treating inflammatory diseases.

Study on Cytotoxicity

A study focusing on thiosemicarbazone derivatives found that similar compounds exhibited significant cytotoxicity against breast and brain tumor cell lines. The most active compounds showed IC50 values in the nanomolar range, outperforming established chemotherapeutics like etoposide . This suggests that 4-ethoxy-N-(5-isopentyl...) may have comparable or superior efficacy.

Antioxidant Properties

Research has also indicated that some related compounds possess antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress in cells .

Data Summary Table

PropertyValue
Molecular FormulaC24H32N2O5S
Molecular Weight460.59 g/mol
CAS Number922022-41-1
Anticancer ActivitySignificant against glioblastoma and breast adenocarcinoma
Anti-inflammatory PotentialYes
Mechanism of ActionInduction of apoptosis via oxidative stress

Scientific Research Applications

Introduction to 4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide

This compound is a complex organic compound belonging to the class of sulfonamides. It possesses significant potential in medicinal chemistry due to its unique structural features and biological activity. This compound is characterized by a sulfonamide functional group and an oxazepine core, which are known for their roles in drug development.

Medicinal Chemistry

The compound is categorized under sulfonamide derivatives, which are recognized for their diverse biological activities including:

  • Antimicrobial Activity : Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting enzymes involved in inflammatory pathways.
  • Potential Analgesic Effects : Given its structural similarities to other analgesic compounds, it may also be explored for pain relief applications.

Case Studies and Research Findings

While specific case studies on this exact compound are scarce, related research indicates promising applications in various fields:

  • Pharmacological Studies : Ongoing studies focus on the pharmacokinetics and pharmacodynamics of sulfonamide derivatives.
  • Drug Development : Investigations into the modification of the compound's structure to enhance its biological activity or solubility are underway.
  • Comparative Studies : Research comparing the efficacy of this compound with other known sulfonamides highlights its potential advantages in specific therapeutic contexts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following compounds share sulfonamide pharmacophores but differ in heterocyclic cores and substituents:

Compound Name Core Structure Key Substituents Molecular Features
4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide Benzo[b][1,4]oxazepine Ethoxy, isopentyl, 3-methyl Seven-membered ring with O/N atoms; branched alkyl and ether groups enhance 3D complexity.
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Oxazole 5-methyloxazole, 4-methylphenyl Five-membered oxazole ring; planar geometry with sulfamoyl linkage.
3-(4-Acetyl-3-hydroxyphenyl)diazenyl-4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide Isoxazole + azo linkage Diazenyl, acetyl, hydroxyl Azo group introduces conjugation; isoxazole and phenolic groups enable metal binding.

Physicochemical and Crystallographic Properties

  • Target Compound : Likely exhibits moderate solubility due to the ethoxy and isopentyl groups. Crystallographic refinement using SHELX-family software (e.g., SHELXL) would resolve its conformation, though specific data (e.g., R-factors) are unavailable in the evidence.
  • 4-Methyl-N-{4-[(5-methyloxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide: Crystallized with an R-factor of 0.055 and data-to-parameter ratio of 18.8, indicating robust structural resolution .
  • Azo-linked Sulfonamide : The diazenyl group introduces photochromic properties and metal-chelation capabilities (e.g., with Cu²⁺ or Fe³⁺), absent in the target compound.

Functional Implications

  • Bioactivity: Oxazole derivatives often target bacterial dihydropteroate synthase (DHPS) due to structural mimicry of p-aminobenzoic acid. The benzooxazepine core in the target compound may confer selectivity for eukaryotic targets (e.g., serine proteases or GPCRs).
  • Stability : The isopentyl group in the target compound could reduce metabolic degradation compared to smaller alkyl chains in oxazole derivatives.
  • Analytical Methods : SHELX-based refinement is critical for resolving the target’s complex stereochemistry, whereas oxazole derivatives are more amenable to routine X-ray analysis due to their planar geometry .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing this compound, and what analytical methods validate its purity?

  • Methodology : Synthesis typically involves coupling reactions, such as sulfonamide bond formation between the benzooxazepine core and the ethoxy-methylbenzenesulfonyl group. Key steps include:

  • Step 1 : Activation of the sulfonyl chloride intermediate under anhydrous conditions.
  • Step 2 : Nucleophilic substitution with the amine group of the benzooxazepine scaffold .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (e.g., using ethanol/water mixtures) .
  • Validation : Purity ≥95% confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (e.g., δ 1.2 ppm for isopentyl CH₃ groups) .

Q. How can computational tools predict the compound’s reactivity and stability during synthesis?

  • Methodology :

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and intermediates .
  • Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., dichloromethane vs. DMF) for yield improvement .
  • Stability Prediction : Molecular dynamics (MD) simulations assess hydrolytic degradation under physiological pH .

Q. What spectroscopic techniques are critical for characterizing its structural features?

  • Key Techniques :

  • X-ray Crystallography : Resolves stereochemistry of the benzooxazepine ring (e.g., chair vs. boat conformation) .
  • FT-IR : Confirms sulfonamide S=O stretches (~1350 cm⁻¹) and ether C-O-C bonds (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z ~500–550) .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction conditions to mitigate low yields or impurities?

  • Methodology :

  • Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) to identify critical parameters. For example, a 2³ factorial design reduces trial numbers by 50% while isolating temperature as the dominant factor .
  • Response Surface Methodology (RSM) : Optimizes interactions between variables (e.g., catalyst concentration vs. reaction time) to maximize yield .
  • Contradiction Resolution : If HPLC shows unreacted starting material despite high theoretical yield, revisit solvent polarity or amine activation steps .

Q. How to resolve discrepancies between computational predictions and experimental data (e.g., NMR vs. DFT)?

  • Case Study :

  • Issue : Predicted ¹H NMR chemical shift for the ethoxy group (δ 1.4 ppm) deviates from observed δ 1.2 ppm.
  • Analysis : Solvent effects (implicit vs. explicit solvation models in DFT) or conformational flexibility (e.g., rotameric states of the isopentyl chain) may explain discrepancies .
  • Resolution : Use mixed implicit/explicit solvent models (e.g., SMD in Gaussian) or variable-temperature NMR to probe dynamic effects .

Q. What strategies assess the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Docking Studies : AutoDock Vina or Glide predicts binding modes to target proteins (e.g., sulfonamide interactions with carbonic anhydrase) .
  • SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantifies binding kinetics (KD, kon/koff) .
  • Cellular Assays : Dose-response curves (IC₅₀) in cancer cell lines validate target engagement .

Q. How to troubleshoot low solubility in aqueous buffers for in vitro assays?

  • Approaches :

  • Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) or cyclodextrin inclusion complexes .
  • Structural Modifications : Introduce hydrophilic groups (e.g., PEG chains) without altering the core pharmacophore .

Specialized Research Questions

Q. What role do substituents (e.g., isopentyl, ethoxy) play in modulating its pharmacokinetic properties?

  • Structure-Activity Relationship (SAR) :

  • Lipophilicity : The isopentyl chain increases logP, enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic Stability : Ethoxy groups slow oxidative metabolism (CYP3A4) compared to methoxy analogs, as shown in liver microsome assays .

Q. Can AI-driven platforms accelerate the discovery of analogs with improved efficacy?

  • Integration with AI :

  • Generative Models : Deep learning (e.g., REINVENT) designs analogs prioritizing sulfonamide bioisosteres .
  • Automated Workflows : Robotic synthesis coupled with real-time HPLC-MS feedback refines reaction conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.